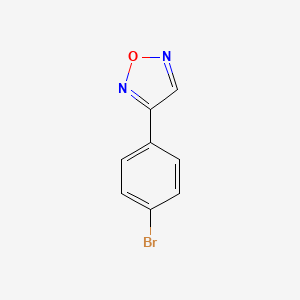

3-(4-Bromophenyl)-1,2,5-oxadiazole

Description

The 1,2,5-Oxadiazole (Furazan/Furoxan) Heterocyclic System: Fundamental Insights

The 1,2,5-oxadiazole, commonly known as furazan (B8792606), is a five-membered aromatic heterocyclic compound containing one oxygen and two nitrogen atoms. wikipedia.orgchemicalbook.com This ring system is planar and possesses a unique electronic structure, characterized as a π-excessive heterocycle. chemicalbook.com The stability of the 1,2,5-oxadiazole ring allows for a wide array of chemical modifications to its substituents. thieme-connect.de

Furazans and their N-oxide counterparts, furoxans, are key building blocks in the synthesis of various nitrogen-containing heterocycles. researchgate.net They are known to exhibit a broad spectrum of biological activities and are utilized in the development of pharmacologically active compounds and high-energy materials. thieme-connect.deresearchgate.net The fundamental reactivity of the 1,2,5-oxadiazole system has been extensively studied, revealing that thermal or photochemical ring cleavage can occur, typically at high temperatures, to yield nitrile and nitrile oxide fragments. thieme-connect.de However, for many alkyl- and aryl-substituted 1,2,5-oxadiazoles, the heterocyclic ring demonstrates low reactivity towards both electrophiles and nucleophiles. thieme-connect.de

The synthesis of the 1,2,5-oxadiazole ring can be achieved through several primary methods, including the dehydration of α-dioximes, the deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans), and ring transformation reactions. chemicalbook.com The parent compound, 1,2,5-oxadiazole, is a colorless liquid at room temperature. chemicalbook.com

Table 1: Physicochemical Properties of 1,2,5-Oxadiazole (Furazan)

| Property | Value |

| Molecular Formula | C₂H₂N₂O |

| Molar Mass | 70.050 g/mol |

| Appearance | Colorless oil |

| Density | 1.168 g/cm³ |

| Melting Point | -28 °C |

| Boiling Point | 98 °C |

| Dipole Moment | 3.38 D chemicalbook.com |

| Ionization Energy | 11.79 eV chemicalbook.com |

Data sourced from multiple references. wikipedia.orgchemicalbook.com

Strategic Importance of Brominated Aryl Moieties in Heterocyclic Chemistry

The incorporation of a bromine atom onto an aryl ring, which is then attached to a heterocyclic core, is a common and strategic practice in medicinal chemistry and materials science. researchgate.net Aryl halides, including brominated derivatives, are crucial electrophiles in carbon-carbon bond-forming reactions, which are fundamental in synthesizing complex molecules. researchgate.netresearchgate.net

The presence of a bromine atom can significantly influence a molecule's physicochemical properties. For instance, the bromine atom at the para-position of the phenyl ring in a compound like 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole introduces steric bulk and has electron-withdrawing effects. These modifications can impact the compound's electronic properties, solubility, and reactivity.

Furthermore, halogen bonds, including those involving bromine, are recognized as important non-covalent interactions that can influence the crystal packing and conformational preferences of molecules. researchgate.netrsc.org This can have profound implications for a drug's ability to bind to its biological target. The introduction of a bromo group into heterocyclic frameworks is therefore a pivotal strategy in synthetic and medicinal chemistry. researchgate.net

Research Trajectories for 3-(4-Bromophenyl)-1,2,5-Oxadiazole: A Comprehensive Overview

Research into 3-(4-Bromophenyl)-1,2,5-oxadiazole and its derivatives is multifaceted, exploring its synthesis, structural characteristics, and potential applications.

Synthesis and Characterization: The synthesis of related structures, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles, has been achieved by reacting 3-(4-bromobenzoyl)propionic acid with various aryl acid hydrazides in the presence of phosphorus oxychloride. nih.govresearchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods like IR, ¹H NMR, and mass spectrometry. nih.govresearchgate.net

Crystal Structure and Molecular Geometry: X-ray crystallography has been employed to determine the precise three-dimensional structure of related compounds. For instance, the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole revealed that the benzene (B151609) ring is inclined relative to the oxadiazole ring. nih.govbohrium.com In another study on the 2-oxide of 4-methyl-3-(p-bromophenyl)-1,2,5-oxadiazole, the molecule was found to be only approximately planar. iucr.org Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's behavior. nih.gov

Table 2: Crystal Data for a Related Compound: 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

| Parameter | Value |

| Molecular Formula | C₁₈H₁₉BrN₂O |

| Molecular Weight | 359.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Benzene to Oxadiazole) | 10.44 (8)° |

Data sourced from multiple references. nih.govbohrium.compsu.edu

Potential Applications: Research into bromophenyl-substituted oxadiazoles (B1248032) has unveiled a range of potential biological activities. For example, derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have demonstrated anti-inflammatory and analgesic properties. ijpsjournal.commdpi.comrroij.comresearchgate.netlongdom.org Specifically, compounds with 4-chlorophenyl or 3,4-dimethoxyphenyl substitutions on the oxadiazole ring showed anti-inflammatory activity comparable to the standard drug indomethacin. mdpi.com Furthermore, other research has explored the anticancer and antimicrobial potential of quinoline-oxadiazole hybrids containing a 4-bromophenyl moiety. nih.gov These studies highlight the potential of the 3-(4-bromophenyl)-1,2,5-oxadiazole scaffold as a template for the design of new therapeutic agents.

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXUXLODBRRZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NON=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 4 Bromophenyl 1,2,5 Oxadiazole

Substitution Reactions on the Bromophenyl Moiety

Nucleophilic Aromatic Substitution Pathways

While classical nucleophilic aromatic substitution (SNA) on aryl halides typically requires strong electron-withdrawing groups and forcing conditions, the presence of the 1,2,5-oxadiazole ring, an electron-withdrawing group, can facilitate such reactions. However, detailed studies focusing specifically on the nucleophilic substitution of the bromine atom in 3-(4-bromophenyl)-1,2,5-oxadiazole are not extensively documented in the provided search results. Generally, oxadiazoles (B1248032), particularly 1,3,4-oxadiazoles, are resistant to nucleophilic attack unless a good leaving group like a halogen is present. ajpsonline.comthieme-connect.de Ring cleavage can also occur under nucleophilic conditions. thieme-connect.derroij.com

Electrophilic Substitution on the Aromatic Rings

Electrophilic substitution on the phenyl ring of 3-(4-bromophenyl)-1,2,5-oxadiazole is influenced by the directing effects of both the bromine atom and the 1,2,5-oxadiazole ring. The bromine atom is an ortho-, para-directing deactivator, while the 1,2,5-oxadiazole ring is a deactivating, meta-directing group. This makes electrophilic substitution challenging.

In the broader context of oxadiazoles, electrophilic substitution directly on the oxadiazole ring is difficult due to the electron-withdrawing nature of the nitrogen atoms. ajpsonline.comglobalresearchonline.netsemanticscholar.org Reactions like nitration and sulfonation have not been successfully achieved on the 1,3,4-oxadiazole (B1194373) ring. thieme-connect.de When electrophiles do react, they tend to attack the nitrogen atoms. thieme-connect.de

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating biaryl structures from aryl halides and boronic acids. 3-(4-Bromophenyl)-1,2,5-oxadiazole can be effectively coupled with various boronic acids in the presence of a palladium catalyst and a base.

For instance, the Suzuki-Miyaura coupling of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) with different arylboronic acids has been successfully demonstrated. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(dppf)Cl₂, and a base like sodium carbonate in a two-phase solvent system. researchgate.netnih.gov The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can enhance the reaction efficiency. nih.gov

A study on the heteroaryl–heteroaryl Suzuki–Miyaura cross-coupling of 2-(4-bromophenyl)-1,3,4-oxadiazole (B184417) highlighted the use of trimethyl borate (B1201080) as an additive to improve yields, particularly for otherwise unreactive systems. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Thienylboronic acid | Pd(PPh₃)₄, Na₂CO₃, NBu₄Br | 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole | 74% | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Thienylboronic acid | Pd(PPh₃)₄, Na₂CO₃, NBu₄Br | 2,5-bis(4-(thiophen-3-yl)phenyl)-1,3,4-oxadiazole | 89% | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Furylboronic acid | Pd(PPh₃)₄, Na₂CO₃, NBu₄Br | 2,5-bis(4-(furan-2-yl)phenyl)-1,3,4-oxadiazole | 72% | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, NBu₄Br | 2,5-bis([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole | 99% | researchgate.net |

| 2-(4-Bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Pd(OAc)₂, SPhos, TMSOK, Trimethyl borate | 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole | 21% | nih.gov |

Other Palladium-Catalyzed Functionalization Strategies

Beyond Suzuki coupling, the bromine atom allows for other palladium-catalyzed transformations. For example, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) can be converted to its corresponding boronic acid pinacol (B44631) ester by reacting it with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate. nih.gov This intermediate can then be used in subsequent coupling reactions.

Oxidation and Reduction Chemistry of the Oxadiazole Ring and Substituents

The 1,2,5-oxadiazole ring is generally resistant to oxidation. However, it is susceptible to reduction, which can lead to ring cleavage. mdpi.com The high susceptibility of the O–N bond to reduction is a known characteristic of 1,2,4-oxadiazoles and can be inferred to be similar for the 1,2,5-isomer. mdpi.com

The substituents on the phenyl ring can also undergo oxidation or reduction. For instance, a nitro group on the phenyl ring can be reduced to an amino group. The specific conditions for these transformations would depend on the nature of the substituent.

Research has also explored the electrochemical properties of related 1,3,4-oxadiazole derivatives, which can undergo redox processes. researchgate.net

Functionalization Strategies for Structural Modification

Structural modification of 3-(4-bromophenyl)-1,2,5-oxadiazole can be achieved by targeting either the oxadiazole heterocycle or the pendant 4-bromophenyl ring. The latter offers a more direct and versatile route for diversification through well-established cross-coupling chemistry.

Direct functionalization of the C-H bond at the C4 position of the 1,2,5-oxadiazole ring is challenging due to the ring's general low reactivity towards both electrophiles and nucleophiles. thieme-connect.de Therefore, synthetic strategies typically rely on introducing a leaving group at this position. When a suitable leaving group, such as a halogen or a nitro group, is present at C4, it can be displaced by a variety of nucleophiles. This nucleophilic aromatic substitution provides a viable pathway to introduce heteroatom-based functional groups. thieme-connect.de

The bromine atom on the phenyl ring serves as an exceptionally versatile handle for structural modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of derivatives.

Suzuki-Miyaura Cross-Coupling: This reaction is one of the most powerful methods for forming C-C bonds. It involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This strategy has been successfully applied to various bromophenyl-substituted oxadiazole isomers to create biphenyl (B1667301) structures or to link the core to other aryl or heteroaryl moieties. nih.govnih.govresearchgate.net

| Catalyst System | Base | **Coupling Partner (Ar'-B(OH)₂) ** | General Outcome | Reference(s) |

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Phenylboronic acid, Thienylboronic acid, Furylboronic acid | Formation of 3-(4-arylphenyl)-1,2,5-oxadiazoles. | researchgate.netmdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃, KOAc | Pyridylboronic acid, Arylboronic acid pinacol esters | Synthesis of derivatives with diverse (hetero)aryl substituents. | nih.govnih.gov |

| Pd(OAc)₂ / Ligand | TMSOK | Heteroaryl neopentylboronic esters | Coupling under anhydrous conditions. | nih.gov |

Heck Reaction: The Heck reaction facilitates the coupling of the 4-bromophenyl group with alkenes to form substituted styrenyl derivatives. The reaction is typically catalyzed by a palladium complex and requires a base. This method allows for the introduction of vinyl groups, which can be further manipulated. The development of efficient ligands has enabled these reactions on a wide range of heterocyclic substrates. clockss.orgnih.gov

| Catalyst System | Base | Alkene Partner | General Outcome | Reference(s) |

| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Styrene, Acrylates | Formation of 3-(4-styrylphenyl)-1,2,5-oxadiazole and related cinnamate (B1238496) derivatives. | clockss.org |

| Pd(TFA)₂ / Ligand | HCOONa, K₃PO₄ | Acrylamides | Reductive Heck reaction for intramolecular cyclizations on related substrates. | rsc.org |

| Ligand-free Pd catalyst | Various | Phenyl bromides and chlorides | Reductive Heck cyclization under mild conditions. | clockss.org |

Other palladium-catalyzed reactions such as the Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and Stille (coupling with organostannanes) reactions are also highly applicable to the 4-bromophenyl moiety, further expanding the synthetic possibilities for creating novel derivatives of 3-(4-bromophenyl)-1,2,5-oxadiazole.

Spectroscopic and Structural Elucidation of 3 4 Bromophenyl 1,2,5 Oxadiazole

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 3-(4-Bromophenyl)-1,2,5-oxadiazole is expected to show several key absorption bands.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1610-1450 cm⁻¹ region.

C=N Stretching (Oxadiazole Ring): A characteristic sharp band is expected around 1600-1620 cm⁻¹. For comparison, various 1,3,4-oxadiazole (B1194373) derivatives show this peak in the 1607-1624 cm⁻¹ range. nih.gov

C-N and C-O Stretching: These vibrations associated with the oxadiazole ring would appear in the fingerprint region (1300-1000 cm⁻¹).

C-Br Stretching: A weak to medium band is expected in the lower frequency region of the spectrum, typically around 700-500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 3-(4-Bromophenyl)-1,2,5-oxadiazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| C=N Stretch (Oxadiazole) | ~1615 | Medium-Strong |

| Aromatic C=C Stretch | ~1600, ~1580, ~1480 | Medium |

| C-N/C-O Stretch | ~1300 - 1000 | Medium-Strong |

| C-Br Stretch | ~700 - 500 | Medium |

Note: Predicted values are based on analyses of structurally similar compounds. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₄BrN₂O.

The key feature in the mass spectrum of 3-(4-Bromophenyl)-1,2,5-oxadiazole would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. The calculated molecular weight for C₈H₄⁷⁹BrN₂O is 223.9534 g/mol .

Fragmentation patterns would likely involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the oxadiazole ring. HRMS data for related brominated oxadiazoles (B1248032) have confirmed their calculated molecular formulas. nih.govmdpi.combeilstein-journals.org

Table 4: Predicted Mass Spectrometry Data for 3-(4-Bromophenyl)-1,2,5-oxadiazole

| Ion | Calculated m/z | Description |

| [C₈H₄⁷⁹BrN₂O]⁺ | 223.95 | Molecular Ion (M)⁺ |

| [C₈H₄⁸¹BrN₂O]⁺ | 225.95 | Molecular Ion (M+2)⁺ |

| [C₈H₄N₂O]⁺ | 144.03 | Loss of Bromine radical |

Note: m/z values are calculated for the most abundant isotopes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the 4-bromophenyl ring and the 1,2,5-oxadiazole ring is expected to produce strong absorption bands in the UV region. The electron-withdrawing nature of the bromine atom and the aromaticity of the oxadiazole ring can lead to a bathochromic (red) shift in the absorption maximum (λ_max) when compared to simpler, non-brominated analogues. While specific λ_max values are not available, analysis of similar 3,5-disubstituted-1,2,4-oxadiazoles suggests that the primary absorption would likely occur in the 250-300 nm range.

X-ray Diffraction Techniques for Definitive Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction is an indispensable technique for obtaining a detailed picture of a molecule's structure at the atomic level. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, leading to the precise determination of atomic positions.

For a molecule like 3-(4-Bromophenyl)-1,2,5-oxadiazole, an SC-XRD study would definitively establish:

Molecular Geometry: The precise bond lengths and angles within both the 1,2,5-oxadiazole (furazan) ring and the 4-bromophenyl group.

Intermolecular Interactions: The presence and nature of any non-covalent interactions, such as halogen bonding or π-π stacking, which dictate how the molecules pack in the crystal lattice.

Unfortunately, no published crystallographic data, including specific bond lengths, angles, or conformational parameters from an SC-XRD analysis of 3-(4-Bromophenyl)-1,2,5-oxadiazole, could be located.

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray powder diffraction is a complementary technique primarily used to identify crystalline phases and to assess the purity of a bulk sample. Instead of a single crystal, a finely ground powder containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a characteristic "fingerprint" for a specific crystalline solid.

An XRPD pattern for 3-(4-Bromophenyl)-1,2,5-oxadiazole would be invaluable for:

Phase Identification: Confirming the identity of a synthesized batch of the compound by comparing its XRPD pattern to a known standard.

Polymorphism Screening: Identifying if the compound exists in different crystalline forms (polymorphs), which can have distinct physical properties.

Purity Assessment: Detecting the presence of crystalline impurities.

As with SC-XRD, a reference XRPD pattern for 3-(4-Bromophenyl)-1,2,5-oxadiazole is not available in the surveyed literature. While data exists for numerous isomers, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles containing the 4-bromophenyl moiety, this information cannot be extrapolated to the 1,2,5-oxadiazole isomer.

The absence of this fundamental structural data highlights an opportunity for future research to synthesize, crystallize, and perform comprehensive X-ray diffraction studies on 3-(4-Bromophenyl)-1,2,5-oxadiazole. Such work would provide the definitive structural parameters needed for a complete understanding of this compound and would be a valuable addition to the chemical sciences.

Computational Chemistry and Theoretical Investigations of 3 4 Bromophenyl 1,2,5 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the molecular properties of heterocyclic compounds. These methods provide detailed insights into electronic structure, geometry, and the prediction of various spectroscopic data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a preferred method for investigating the electronic structure and optimizing the molecular geometry of organic molecules. The B3LYP functional combined with a basis set such as 6-311G++(d,p) is commonly used to achieve a balance between computational cost and accuracy.

For 3-(4-Bromophenyl)-1,2,5-oxadiazole, DFT calculations would predict a largely planar structure, a consequence of the conjugated π-system extending across both the phenyl and oxadiazole rings. The rotation around the C-C bond connecting the two rings is expected to have a low energy barrier, with the most stable conformation being planar or near-planar to maximize electronic delocalization. Studies on related oxadiazole derivatives confirm that dihedral angles between aromatic and oxadiazole rings are often close to 180°, indicating planarity. researchgate.net

The electronic properties are significantly influenced by the electron-withdrawing nature of both the bromine atom and the 1,2,5-oxadiazole ring. Frontier molecular orbital analysis (HOMO-LUMO) is crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) is expected to be distributed primarily over the π-system of the bromophenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the electron-deficient 1,2,5-oxadiazole ring. This distribution indicates that the bromophenyl moiety acts as the primary electron donor and the oxadiazole ring as the electron acceptor in intramolecular charge transfer (ICT) processes.

Table 1: Predicted Optimized Geometrical Parameters for a Related Bromophenyl-Oxadiazole Structure

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.91 |

| Bond Length (Å) | C-C (inter-ring) | 1.48 |

| Bond Length (Å) | C=N (oxadiazole) | 1.30 |

| Bond Length (Å) | C-O (oxadiazole) | 1.35 |

| Bond Angle (°) | C-C-N (inter-ring) | 120.5 |

| Dihedral Angle (°) | Phenyl-Oxadiazole | ~0 or ~180 |

Note: Values are illustrative, based on DFT calculations for similar substituted oxadiazole structures.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. For 3-(4-Bromophenyl)-1,2,5-oxadiazole, the aromatic protons on the bromophenyl ring are expected to appear as doublets in the δ 7.6–7.8 ppm range. The carbon atoms of the oxadiazole ring would have distinct shifts, typically in the δ 145-155 ppm region. Experimental data for the closely related 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine (B1356410) show aromatic proton signals at δ 7.62 and 7.68 ppm and oxadiazole carbon signals at δ 146.70 and 154.56 ppm, which aligns with theoretical expectations. iiarjournals.orgiiarjournals.org

Vibrational Frequencies (FT-IR): Theoretical vibrational spectra can be calculated to assign experimental FT-IR bands. Key predicted vibrational modes for this molecule would include C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹), C-O-C stretching within the ring (~1100-1200 cm⁻¹), aromatic C=C stretching (~1450-1580 cm⁻¹), and the characteristic C-Br stretch (~550-650 cm⁻¹). nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. The molecule is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* electronic transitions within the conjugated system. mdpi.com Studies on similar structures show these transitions typically occur between 270 and 330 nm. iiarjournals.org The HOMO-LUMO energy gap calculated from DFT provides an estimate of the electronic transition energy.

Table 2: Predicted Spectroscopic Data for 3-(4-Bromophenyl)-1,2,5-oxadiazole

| Spectroscopy | Feature | Predicted Value/Range | Reference/Comment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.6 - 7.8 ppm | Based on data from related compounds iiarjournals.orgiiarjournals.org |

| ¹³C NMR | Oxadiazole Carbons | δ 145 - 155 ppm | Based on data from related compounds iiarjournals.orgiiarjournals.org |

| FT-IR | C=N Stretch | 1600 - 1650 cm⁻¹ | Typical for oxadiazole rings nih.gov |

| FT-IR | C-Br Stretch | 550 - 650 cm⁻¹ | Characteristic C-Br vibration |

| UV-Vis | λmax (π→π*) | 270 - 330 nm | Typical for aryl-oxadiazole systems iiarjournals.org |

Molecular Modeling and Simulations

Molecular modeling extends beyond single-molecule quantum calculations to explore dynamic behavior, intermolecular forces, and reaction processes.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energies. For 3-(4-Bromophenyl)-1,2,5-oxadiazole, the primary degree of freedom is the rotation around the single bond connecting the phenyl and oxadiazole rings. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated. This landscape would reveal the most stable (lowest energy) and least stable (highest energy) conformations. The most stable conformer is predicted to be planar, maximizing π-conjugation. The energy barrier to rotation would quantify the rotational flexibility of the molecule. Such analyses on related bi-aryl systems confirm that planar conformers are typically favored. beilstein-journals.org

Studies of Intermolecular Interactions

In the solid state, molecules pack together based on a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close contact corresponding to specific interactions can be identified. For 3-(4-Bromophenyl)-1,2,5-oxadiazole, the dominant interactions are expected to be H···H contacts due to the abundance of hydrogen atoms on the periphery. Other significant contributions would come from C···H, N···H, and O···H contacts. nih.goviucr.org Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (C-Br···N or C-Br···O), and the planar aromatic systems allow for potential π–π stacking, both of which would contribute to the stability of the crystal packing. researchgate.netbohrium.com

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromophenyl-Oxadiazole

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~45% |

| N···H / H···N | ~15% |

| C···H / H···C | ~10% |

| O···H / H···O | ~11% |

| Br···H / H···Br | ~12% |

Note: Data derived from published analysis of a similar bromophenyl-oxadiazole derivative and is for illustrative purposes. nih.goviucr.org

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the energetic profiles of proposed synthetic routes. The synthesis of 1,2,5-oxadiazoles (furazans) can proceed through various pathways, such as the cyclization of α-dioximes or the dehydration of α-nitro-ketoximes. researchgate.net DFT calculations can be employed to map the potential energy surface of a synthetic reaction. This involves locating the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energies (the energy difference between a reactant and its transition state), the most plausible reaction pathway can be identified. For instance, in the synthesis of 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine, a key step is the cyclization of a precursor derived from 4-bromobenzaldehyde. iiarjournals.org A computational study could model this cyclization step to determine its energetic feasibility and provide insights into the role of catalysts or reaction conditions, complementing experimental findings. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods aimed at creating a mathematical relationship between the chemical structure of a compound and its reactivity. These models are crucial for predicting the behavior of new, unsynthesized compounds, thereby saving time and resources in chemical research and development. A QSRR model typically correlates calculated molecular descriptors (e.g., electronic, steric, and topological properties) with experimentally determined reactivity data.

For 1,2,5-oxadiazole derivatives, QSRR studies could elucidate the influence of substituents on the reactivity of the heterocyclic ring. The 1,2,5-oxadiazole (furazan) ring is known for its electron-withdrawing nature and the presence of high-energy N-O and C=N bonds. The reactivity of the ring, including its susceptibility to nucleophilic attack or ring-opening reactions, is highly dependent on the electronic properties of its substituents.

In the case of 3-(4-Bromophenyl)-1,2,5-oxadiazole, a QSRR study would involve calculating descriptors for the molecule. Key descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO-LUMO energy gap, and partial atomic charges on the ring atoms. The bromo- and phenyl- groups would significantly modulate these properties.

Steric Descriptors: Molecular volume and surface area, which would be influenced by the bulky bromophenyl group.

Topological Descriptors: Indices that describe molecular connectivity and shape.

These descriptors could then be correlated with experimental reactivity data, such as reaction rates or equilibrium constants for specific transformations. While specific QSRR models for 3-(4-Bromophenyl)-1,2,5-oxadiazole have not been published, studies on other heterocyclic systems demonstrate the utility of this approach in predicting chemical behavior.

Thermochemical Analysis and Energy Landscape Mapping

Thermochemical analysis involves the study of the energy changes that occur during chemical reactions and phase transitions. For a molecule like 3-(4-Bromophenyl)-1,2,5-oxadiazole, this analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), provides fundamental data on its stability and energetic properties. Energy landscape mapping further elucidates the potential energy surface of the molecule, identifying stable conformations, transition states, and reaction pathways.

Key thermochemical properties of interest include:

Heat of Formation (HOF): This value indicates the net energy released or absorbed during the formation of the compound from its constituent elements in their standard states. For many 1,2,5-oxadiazole derivatives, particularly those with nitro groups, HOF is often positive, indicating they are energetic materials.

Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. In 1,2,5-oxadiazole systems, the cleavage of the ring bonds is often the initial step in thermal decomposition. Identifying the weakest bond is key to understanding thermal stability.

Gibbs Free Energy: This thermodynamic potential helps predict the spontaneity of a reaction or the stability of a conformation.

Theoretical studies on various 1,2,5-oxadiazole derivatives have shown that substituents have a profound impact on these properties. For instance, the introduction of different functional groups can significantly alter the heat of formation and the bond dissociation energies of the heterocyclic ring. A comparative theoretical study on oxadiazole isomers has shown that the 1,2,5-oxadiazole isomer is less stable than the 1,3,4- and 1,2,4-isomers.

An energy landscape map for 3-(4-Bromophenyl)-1,2,5-oxadiazole would reveal the rotational barrier of the phenyl group relative to the oxadiazole ring and identify the most stable conformer. Although specific data for this compound is not available, such analyses are routine in computational chemistry for characterizing molecular structure and stability.

Below is a table summarizing the types of computational data that would be generated in a full theoretical investigation of 3-(4-Bromophenyl)-1,2,5-oxadiazole, based on studies of analogous compounds.

| Computational Property | Description | Relevance to 3-(4-Bromophenyl)-1,2,5-Oxadiazole (Hypothetical) |

| Heat of Formation (ΔHf°) | Enthalpy change when one mole of the compound is formed from its elements in their standard states. | Indicates the energetic content and relative thermodynamic stability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond within the molecule. | Helps predict the initial steps of thermal decomposition and overall thermal stability. The N-O bonds in the furazan (B8792606) ring are of key interest. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Materials Science and Engineering

The unique electronic properties and inherent stability of the 1,2,5-oxadiazole ring make it a valuable heterocyclic motif in the design of novel organic materials.

Organic Light-emitting Diodes (OLEDs) and Optoelectronic Device Components

Derivatives of oxadiazoles (B1248032), particularly the 1,3,4-isomer, are well-regarded for their electron-transporting capabilities, high photoluminescence quantum yields, and excellent thermal stability, making them ideal candidates for use in OLEDs. These properties are attributed to the electron-deficient nature of the oxadiazole ring. While extensive research exists for other isomers, the application of 3-(4-Bromophenyl)-1,2,5-oxadiazole in OLEDs and optoelectronics is not prominently documented in publicly available scientific literature. Theoretical potential exists, but experimental data on its performance as an electron-transporting or emissive material in optoelectronic devices has not been reported.

Role as Precursors in Polymer Synthesis for Specific Thermal and Mechanical Properties

The development of high-performance polymers often involves the incorporation of rigid, thermally stable heterocyclic units into the polymer backbone. The 1,2,5-oxadiazole ring, due to its aromaticity and compact structure, has the potential to be used as a monomeric unit. Such polymers could theoretically exhibit enhanced thermal stability and specific mechanical properties. However, there is no available research that demonstrates the use of 3-(4-Bromophenyl)-1,2,5-oxadiazole as a precursor or monomer in polymer synthesis. The potential for this compound to impart desirable thermal or mechanical characteristics to polymeric materials is yet to be explored.

Energetic Materials Research

The high nitrogen content and positive heat of formation of the 1,2,5-oxadiazole (furazan) ring make it a critical building block in the field of energetic materials.

Design and Synthesis of High-Energy-Density Materials (HEDMs)

The 1,2,5-oxadiazole subunit is a key structural motif in the design of advanced High-Energy-Density Materials (HEDMs). bohrium.comresearchgate.net Its value stems from the high enthalpy of formation associated with the ring system. Research in this area focuses on attaching various "explosophoric" groups, such as nitro (-NO₂), nitramino (-NHNO₂), or azo (-N=N-), to the furazan core to enhance detonation performance and oxygen balance. bohrium.comfrontiersin.org The combination of the 1,2,5-oxadiazole ring with other nitrogen-rich heterocycles is also a common strategy for creating next-generation energetic materials with high performance and improved insensitivity. bohrium.comfrontiersin.org While this is a robust area of research for the furazan class, there are no studies indicating that 3-(4-Bromophenyl)-1,2,5-oxadiazole has been investigated as an HEDM. The presence of a bromophenyl group does not align with the typical design principles for energetic materials, which favor nitrogen- and oxygen-rich substituents.

Exploration of Nitric Oxide (NO) Donor Properties in 1,2,5-Oxadiazole N-Oxides (Furoxans)

The N-oxide derivatives of 1,2,5-oxadiazoles, known as furoxans, are a well-established class of nitric oxide (NO) donors. researchgate.net NO is a critical signaling molecule in numerous physiological processes, and furoxan-based compounds are explored for their potential therapeutic applications. The release of NO from the furoxan ring is typically initiated under physiological conditions through a reaction with thiols, such as L-cysteine. nih.govnih.gov The rate and extent of NO release can be finely tuned by altering the substituents at the 3- and 4-positions of the furoxan ring. nih.govrsc.org

While the general class of phenylfuroxans has been studied, specific experimental data on the NO-donating capacity of the N-oxide of 3-(4-Bromophenyl)-1,2,5-oxadiazole (known as 3-(4-bromophenyl)furoxan) is not detailed in the available literature. One study mentions a regioisomer, 4-(4-bromophenyl)-3-((...)-1,2,5-oxadiazole 2-oxide, as an intermediate in a larger synthesis, but does not characterize its NO-releasing properties. nih.gov The potential for 3-(4-bromophenyl)furoxan to act as a thiol-dependent NO donor is plausible based on the behavior of related compounds, but remains to be experimentally verified. nih.govnih.gov

Future Directions and Emerging Research Avenues for 3 4 Bromophenyl 1,2,5 Oxadiazole

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of 1,2,5-oxadiazoles often relies on methods that are no longer aligned with modern principles of green chemistry, sometimes involving hazardous reagents and generating significant waste. tandfonline.com Future research is intensely focused on developing eco-friendly and efficient synthetic protocols.

Emerging green strategies applicable to the synthesis of 3-(4-Bromophenyl)-1,2,5-oxadiazole include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can increase product yields compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the key cyclization steps, such as the dehydration of the corresponding α-dioxime, can lead to cleaner reactions with fewer byproducts. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry offers another energy-efficient route, enhancing reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.gov

Solvent-Free and Solid-State Reactions: Grinding techniques, where reactants are mixed in the presence of a solid catalyst without any solvent, represent a significant step towards sustainable chemistry. tandfonline.comresearchgate.net For instance, the oxidative cyclization of an N-acyl hydrazone precursor could be achieved by grinding with a catalyst like iodine, completely eliminating the need for organic solvents. tandfonline.com

Catalyst-Free Approaches: Research into visible-light-promoted cyclizations for related oxadiazole isomers opens up the possibility of developing catalyst-free methods for 1,2,5-oxadiazoles, further reducing the environmental impact and simplifying purification. acs.orgijcce.ac.ir

Electrosynthesis: The use of electrochemical methods to drive the oxidative cyclization offers a high degree of control and avoids the need for stoichiometric chemical oxidants, generating minimal waste. d-nb.info

| Green Synthetic Technique | Key Advantages for 1,2,5-Oxadiazole Synthesis | Relevant Findings |

| Microwave Irradiation | Reduced reaction time, increased yields, fewer byproducts. nih.govacs.org | Applied successfully for various oxadiazole derivatives, promoting efficient heterocyclization. nih.govnih.gov |

| Ultrasound Mediation | Enhanced reaction rates and yields, energy efficiency. nih.govnih.gov | Proven as a powerful green technique for synthesizing oxadiazole derivatives. nih.gov |

| Solvent-Free Grinding | Eliminates organic solvents, reduces waste, simple procedure. tandfonline.com | An efficient method for creating 2,5-disubstituted 1,3,4-oxadiazoles, adaptable for 1,2,5-isomers. tandfonline.com |

| Electrosynthesis | Avoids stoichiometric oxidants, mild conditions, high functional group tolerance. d-nb.info | Developed for 1,3,4-oxadiazoles, showing potential for gram-scale, one-pot processes. d-nb.info |

Unveiling Novel Reactivity and Unconventional Transformations

While the 1,2,5-oxadiazole ring is noted for its stability, exploring its reactivity under various conditions can unlock new synthetic pathways and molecular architectures. thieme-connect.de The presence of the 4-bromophenyl group on 3-(4-Bromophenyl)-1,2,5-oxadiazole provides a reactive handle for a multitude of transformations, primarily through cross-coupling reactions.

Future research avenues in this area include:

Ring Transformations: A remarkable and unusual reaction is the conversion of a 1,2,5-oxadiazole ring into a 1,2,5-thiadiazole (B1195012) ring by treatment with sulfur monochloride. mdpi.com Investigating the scope and mechanism of this transformation for derivatives like 3-(4-Bromophenyl)-1,2,5-oxadiazole could yield novel sulfur-containing heterocycles with unique properties.

Boulton-Katritzky Rearrangement: Certain 3-heteroallyl-substituted 1,2,5-oxadiazoles can undergo this rearrangement to form new five-membered heterocycles. thieme-connect.de Exploring the synthesis of appropriate precursors from 3-(4-Bromophenyl)-1,2,5-oxadiazole could provide access to a diverse range of heterocyclic systems.

Functionalization via Cross-Coupling: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, alkynyl, and amino groups, respectively, creating a library of complex derivatives from a single, readily accessible building block.

Nucleophilic Substitution: While the ring itself is relatively inert to nucleophiles, the introduction of strong electron-withdrawing groups or conversion to a 1,2,5-oxadiazole N-oxide can activate the ring for nucleophilic substitution, providing another route for functionalization. thieme-connect.de

Advanced Hybrid Material Development Integrating 1,2,5-Oxadiazole Scaffolds

The unique properties of the 1,2,5-oxadiazole ring—such as its planarity, dipole moment, and ability to participate in hydrogen bonding—make it an attractive component for advanced materials. chemicalbook.comfrontiersin.org The integration of the 3-(4-Bromophenyl)-1,2,5-oxadiazole scaffold into larger systems is a promising area of research.

Potential applications include:

Organic Electronics: The electron-deficient nature of the oxadiazole ring makes its derivatives suitable for use as electron-transporting or light-emitting materials in Organic Light-Emitting Diodes (OLEDs). cymitquimica.comchemicalbook.com The 4-bromophenyl group allows for polymerization or grafting onto other structures to tune the electronic and optical properties. cymitquimica.com

Energetic Materials: The 1,2,5-oxadiazole (furazan) ring is a well-known "explosophore" due to its high positive enthalpy of formation and nitrogen-oxygen content. frontiersin.orgresearchgate.netacs.org While 3-(4-Bromophenyl)-1,2,5-oxadiazole itself is not a primary energetic material, it can serve as a precursor for heat-resistant and insensitive energetic polymers or co-crystals.

Polymer Chemistry: The bromine atom provides a convenient point for polymerization reactions, enabling the synthesis of advanced polymers with the 1,2,5-oxadiazole unit incorporated into the main chain or as a pendant group. These polymers could exhibit enhanced thermal stability, specific mechanical properties, or unique photophysical characteristics.

Composite Sorbents: Research has shown that attaching 1,2,5-oxadiazole derivatives to polymer matrices like chitosan (B1678972) can create effective sorbents for heavy metals. mdpi.com 3-(4-Bromophenyl)-1,2,5-oxadiazole could be similarly employed to develop new composite materials for environmental remediation.

Synergistic Application of Computational and Experimental Approaches in Design

The integration of computational chemistry with experimental synthesis is a powerful paradigm that accelerates the discovery and optimization of new molecules and materials. acs.org This synergy is particularly valuable for designing novel derivatives of 3-(4-Bromophenyl)-1,2,5-oxadiazole with targeted properties.

Key aspects of this synergistic approach include:

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, electronic structures, and spectroscopic properties before a compound is ever synthesized. acs.orgnih.gov This allows researchers to screen virtual libraries of derivatives for desired characteristics, such as the band gap for electronic materials or reactivity for chemical transformations.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain unexpected outcomes and optimize reaction conditions for higher yields and selectivity. nih.govresearchgate.net

Structure-Property Relationships: By combining experimental data with computational analyses like Hirshfeld surface analysis, researchers can build robust models that correlate molecular structure with macroscopic properties, such as the sensitivity of energetic materials or the binding affinity of a potential drug candidate. frontiersin.org For example, molecular docking studies are routinely used to predict the interaction of oxadiazole derivatives with biological targets like enzymes, guiding the synthesis of more potent compounds. nih.govnih.gov

| Computational Method | Application in 1,2,5-Oxadiazole Research | Benefit |

| Density Functional Theory (DFT) | Predict molecular structure, electronic properties, reaction energies. acs.org | Guides rational design of new molecules with desired properties. |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes). nih.govnih.gov | Prioritizes synthesis of compounds with high potential biological activity. |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of ligand-protein complexes. nih.gov | Provides deeper understanding of interactions and compound stability in a biological environment. |

| Hirshfeld Surface Analysis | Analyze intermolecular interactions in crystals. frontiersin.org | Correlates molecular structure with material properties like density and sensitivity. |

Addressing Challenges in Scalability and Atom Economy for Industrial Relevance

For any chemical compound to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, safe, and environmentally sound. A major future direction for 3-(4-Bromophenyl)-1,2,5-oxadiazole is the development of synthetic routes that meet these criteria.

Key challenges and research directions are:

Process Intensification: The adoption of continuous flow chemistry, rather than traditional batch processing, can offer significant advantages in terms of safety, consistency, and scalability. Flow reactors allow for precise control over reaction parameters and safer handling of potentially hazardous intermediates.

Minimizing Hazardous Reagents: A critical goal is to replace toxic and hazardous reagents (e.g., heavy metal oxidants, harsh dehydrating agents) with safer, more sustainable alternatives. tandfonline.com The development of catalytic air oxidation or electrochemical methods are promising avenues. d-nb.info

Simplifying Purification: The ideal synthesis yields a product of high purity with minimal need for chromatographic separation, which is resource-intensive and difficult to scale. Designing reactions that are clean and high-yielding is paramount.

By addressing these challenges, researchers can pave the way for the cost-effective and sustainable production of 3-(4-Bromophenyl)-1,2,5-oxadiazole and its derivatives, unlocking their potential for widespread application in materials science, medicine, and beyond. benthamdirect.comresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 3-(4-bromophenyl)-1,2,5-oxadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclization reactions using precursors like substituted benzaldehydes or hydrazides. For example, 3-(4-bromophenyl)-1,2,5-oxadiazole derivatives can be synthesized via refluxing 4-bromobenzaldehyde with hydroxylamine derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) . Key parameters include:

- Reaction Time : 4–6 hours for complete cyclization.

- Temperature : Reflux conditions (70–80°C).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Phosphoryl chloride (POCl₃) accelerates cyclization .

Post-synthesis, vacuum distillation or column chromatography is recommended for purification. Yields typically range from 58–88%, depending on substituents .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in 1,2,5-oxadiazole derivatives?

- Methodological Answer : ¹H NMR is critical for confirming substituent positions. For example, in 3-(4-bromophenyl)-1,2,5-oxadiazole 2-oxide, the benzylic protons adjacent to the bromine atom resonate at δ 7.76–7.79 ppm (doublet, J = 8.4 Hz), while the oxadiazole ring protons appear as singlets near δ 4.39 ppm . ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm). For N-oxide derivatives, isotopic labeling (e.g., deuterium) and 2D-HETCOR experiments are essential to confirm N-oxide participation in fragmentation pathways .

Advanced Research Questions

Q. How do computational methods like DFT and NICS predict the stability and aromaticity of 1,2,5-oxadiazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G level calculates aromatic stabilization energy (ASE) and HOMO-LUMO gaps. For 1,2,5-oxadiazole:

- Aromaticity : Nucleus-independent chemical shift (NICS) values indicate moderate aromaticity (NICS(1) = −5.2 ppm), weaker than benzene but stronger than non-aromatic heterocycles.

- Stability : 1,2,5-Oxadiazole is less stable than 1,3,4-oxadiazole due to higher ring strain (bond angles deviating from 120°) .

These insights guide the design of derivatives with enhanced thermal stability for material science applications.

Q. What mechanisms underlie the anti-inflammatory activity of 3-(4-bromophenyl)-1,2,5-oxadiazole derivatives, and how do structural modifications affect potency?

- Methodological Answer : Derivatives like 3-(4-bromophenyl)-5-substituted-1,3,4-oxadiazoles suppress carrageenan-induced edema by inhibiting cyclooxygenase-2 (COX-2). Key structure-activity relationships (SAR):

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance activity (59.5% inhibition at 100 mg/kg) compared to methoxy groups (61.9%) .

- Toxicity : Severity Index (SI) values <1.0 indicate lower gastrointestinal toxicity than indomethacin (SI = 2.67).

Docking studies suggest bromine’s bulkiness improves hydrophobic interactions with COX-2’s active site .

Q. How can mass spectrometry (EI/MS) differentiate N-oxide isomers in 1,2,5-oxadiazole derivatives?

- Methodological Answer : Electron ionization mass spectrometry (EI/MS) identifies fragmentation patterns unique to N-oxide moieties. For example:

- Neutral Loss : CH₂O (30 Da) from 3-hydroxymethyl-N₂-oxide derivatives via β-hydrogen rearrangement.

- Diagnostic Ions : m/z 181 ([M−CH₂O]⁺) confirms N-oxide presence.

Deuterium labeling (e.g., CD₃ groups) and comparison with deoxygenated analogs validate fragmentation pathways .

Data Contradiction and Resolution

Q. Discrepancies in reported bioactivity data for 3-(4-bromophenyl)-1,2,5-oxadiazole derivatives: How to reconcile conflicting results?

- Methodological Answer : Variations in assay protocols (e.g., dose, administration route) and purity of compounds (≥95% vs. <90%) often explain contradictions. For example:

- Anti-inflammatory Activity : Oral administration at 100 mg/kg yields 59.5% inhibition in rats, but intraperitoneal dosing at 20 mg/kg may show higher efficacy (64.3%) due to bioavailability differences .

- Toxicity : Impurities in crude extracts can inflate SI values. Purification via HPLC or recrystallization is critical for reproducibility .

Methodological Tables

Table 1 : Key Synthetic Conditions for 3-(4-Bromophenyl)-1,2,5-oxadiazole Derivatives

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Ethanol | AcOH | 80 | 58.3 | |

| 4-Bromobenzohydrazide | DMF | POCl₃ | 110 | 73–88 |

Table 2 : Comparative Bioactivity of Selected Derivatives

| Compound | Bioactivity (% Inhibition) | SI Value | Dose (mg/kg) | Reference |

|---|---|---|---|---|

| IIIa (4-Cl substituent) | 59.5 | 0.75 | 100 | |

| IIIb (3,4-OCH₃) | 61.9 | 0.83 | 100 | |

| Indomethacin | 64.3 | 2.67 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.